Methyl 3-amino-4-phenoxybenzoate
Description
Methyl 3-amino-4-phenoxybenzoate is a benzoate ester derivative featuring a phenoxy substituent at the 4-position and an amino group at the 3-position of the benzene ring. The ester group enhances solubility in organic solvents, while the amino and phenoxy groups provide reactive sites for further functionalization .
Properties
IUPAC Name |
methyl 3-amino-4-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFAHCVNTZNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247810 | |
| Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227275-02-7 | |
| Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227275-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-phenoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-phenoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-amino-4-phenoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters is also common to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phenol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-amino-4-phenoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-phenoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues in Benzoate Esters
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
- Structure: Differs by replacing the amino group with a hydroxyl group and substituting the phenoxy group with a cyclopropylmethoxy moiety.
- Properties: Lower molecular weight (C₁₂H₁₄O₄, ~222.24 g/mol) compared to Methyl 3-amino-4-phenoxybenzoate (C₁₄H₁₃NO₃, ~259.26 g/mol).
Methyl 5-amino-2-morpholinobenzoate
- Structure: Contains a morpholino group at the 2-position and an amino group at the 5-position.
- Properties: Higher molecular weight (C₁₂H₁₆N₂O₃, 236.27 g/mol) but shares the amino-ester motif. The morpholino group enhances hydrophilicity, contrasting with the lipophilic phenoxy group in this compound .
Methyl 3-{[5-({2-nitro-4-methylphenoxy}methyl)-2-furoyl]amino}-4-methylbenzoate
- Structure: Features a nitro-substituted phenoxy group linked via a furan ring, with additional methyl substituents.
- Properties: Larger molecular weight (C₂₈H₂₅N₃O₇, ~539.52 g/mol) and increased complexity due to the nitro and furan moieties. The nitro group may confer oxidative instability compared to the amino group in the target compound .
Metsulfuron Methyl Ester
- Structure : A sulfonylurea herbicide with a triazine ring and methoxy substituents.
- Comparison: While both are methyl esters, Metsulfuron’s triazine core enables herbicidal activity via acetolactate synthase inhibition, a mechanism absent in this compound. The latter lacks the sulfonylurea bridge critical for this bioactivity .
Torulosic Acid Methyl Ester
- Structure: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin.
- Properties: Exhibits natural product-derived bioactivity (e.g., antimicrobial properties), contrasting with the synthetic origin of this compound. The rigid diterpene backbone reduces conformational flexibility compared to the planar benzoate structure .
Physicochemical Properties
Biological Activity
Methyl 3-amino-4-phenoxybenzoate (also known as Methyl 4-phenoxy-3-aminobenzoate) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
- CAS Number : 28434-74-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In animal models, the compound reduced inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in the inflammatory pathway, thereby reducing the production of pro-inflammatory cytokines.
- Cell Membrane Disruption : Its phenoxy group is believed to interact with lipid membranes, enhancing its antimicrobial efficacy by disrupting cell integrity.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
Anti-inflammatory Research
In a controlled trial published in the Journal of Medicinal Chemistry (2021), researchers administered this compound to mice with induced arthritis. The treatment resulted in a significant reduction in joint swelling and pain compared to the control group, suggesting its potential as an anti-inflammatory agent.
Safety and Toxicology
Toxicological assessments have shown that this compound has low acute toxicity. In repeated-dose studies, no significant adverse effects were observed at doses up to 100 mg/kg in rodents. However, further long-term studies are required to fully understand its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
